Cohumulone
Overview
Description
Cohumulone is a significant compound found in some varieties of hops, which are essential ingredients in beer production. This substance is a lower homologue of humulone and features an isobutyryl side-chain instead of the isovaleryl side-chain found in humulone. Cohumulone's role in the bittering of beer has been a subject of research and discussion within the brewing science community (Howard, 1954).
Synthesis Analysis
Cohumulone synthesis has been explored to understand its contribution to the beer brewing process better. This includes studying thermal isomerization, a crucial step in converting α-acids into iso-α-acids during beer production. Research into cohumulone's thermal isomerization under controlled conditions has shed light on the efficiency of this process and the stereochemical outcomes of cis- and trans-isocohumulones (Ting, Kay, & Ryder, 2009).
Molecular Structure Analysis
The molecular structure of cohumulone, C20HO5, indicates its lower homologue relationship with humulone, differing primarily in the side-chain structure. This molecular distinction significantly influences the compound's behavior and properties, especially in the context of brewing science.
Chemical Reactions and Properties
Cohumulone's involvement in the beer brewing process, particularly in the formation of bitter flavors, is closely tied to its chemical reactions during brewing. The compound's isomerization into iso-α-acids is a key chemical reaction that contributes to the beer's final taste profile. Understanding these reactions is crucial for optimizing beer bitterness and overall flavor.
Physical Properties Analysis
While specific studies on cohumulone's physical properties were not identified in the search, the compound's solubility, volatility, and interaction with other brewing ingredients are essential for its role in beer production. These physical properties influence how cohumulone contributes to beer bitterness and the brewing process's efficiency.
Chemical Properties Analysis
Cohumulone's chemical properties, including its reactivity and stability under brewing conditions, are vital for understanding its behavior during beer production. Studies on cohumulone's thermal isomerization provide insights into its chemical stability and reactivity, which are crucial for its effective conversion into iso-α-acids, contributing to beer bitterness.
References
- (Howard, 1954) - The Chemistry and Brewing Behaviour of Cohumulone: A Review.
- (Ting, Kay, & Ryder, 2009) - Thermal Isomerization of Cohumulone1.
Scientific Research Applications
Brewing Behavior : Cohumulone is significant in brewing, contributing to the bitterness of beer. It is a lower homologue of humulone with an isobutyryl side-chain instead of an isovaleryl side-chain found in humulone. Its contribution to beer's bittering is a notable aspect of its application (Howard, 1954).
Bacteriostatic Activities : The bacteriostatic activities of cohumulone were investigated, showing considerable activity against Lactobacillus spp. (gram-positive bacteria) but none against Acetobacter sp. (gram-negative). This suggests potential applications in controlling bacterial growth (Hough, Howard, & Slater, 1957).
Environmental Influence on Composition : Studies on hops cultivated in different climatic conditions revealed that environmental factors influence the proportions of cohumulone in hop α acids. This has implications for hop cultivation and the brewing industry (Hautke & Petříček, 1967).
Biosynthetic Research : Cohumulone was used in biosynthetic experiments with tall plants under field conditions, providing insights into the processes involved in the formation of its compounds (Hecht, Kammhuber, Reiner, Bacher, & Eisenreich, 2004).
Chemistry of Hop Constituents : Research on the oxidation of cohumulone led to the isolation of cohumulinone, contributing to the understanding of the chemical properties and transformations of hop constituents (Cook, Howard, & Slater, 1955).
Analytical Methods in Hop Analysis : An improved method for the quantification of α-acids in hops and hop products, including cohumulone, was developed using NMR. This method is crucial for quality control in the brewing industry (Hoek, Hermans-Lokkerbol, & Verpoorte, 2001).
properties
IUPAC Name |
3,5,6-trihydroxy-4,6-bis(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-11(2)7-8-14-17(22)15(16(21)13(5)6)19(24)20(25,18(14)23)10-9-12(3)4/h7,9,13,22-23,25H,8,10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSITEVYZGOOQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931549, DTXSID701318500 | |
Record name | 3,5,6-Trihydroxy-4,6-bis(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20931549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cohumulone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cohumulone | |
CAS RN |
511-25-1, 142628-20-4 | |
Record name | Cohumulone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cohumulone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142628204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5,6-Trihydroxy-4,6-bis(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20931549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cohumulone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | COHUMULONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y34G4NIC8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.